molecular formula C17H21N3O2 B10989646 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B10989646
M. Wt: 299.37 g/mol
InChI Key: CQPPYRMIIBTBEL-UHFFFAOYSA-N
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Description

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, combines the chromene moiety with a pyrazole ring, which may enhance its biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a phenol derivative, with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and a β-diketone or α,β-unsaturated carbonyl compound.

    Coupling of the Chromene and Pyrazole Moieties: The final step involves coupling the chromene and pyrazole moieties through an acylation reaction using an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the chromene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving chromene and pyrazole derivatives.

    Medicine: Potential therapeutic applications due to its combined chromene and pyrazole moieties, which may exhibit anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, chromene derivatives can interact with various enzymes and receptors, modulating their activity. The pyrazole ring may enhance binding affinity and specificity. Molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide: Lacks the pyrazole ring, which may reduce its biological activity.

    N-(1-methyl-1H-pyrazol-4-yl)acetamide: Lacks the chromene moiety, which may limit its range of applications.

Uniqueness

The combination of the chromene and pyrazole moieties in 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide makes it unique, potentially offering enhanced biological activity and a broader range of applications compared to similar compounds.

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(1-methylpyrazol-4-yl)acetamide

InChI

InChI=1S/C17H21N3O2/c1-17(2)7-6-13-8-12(4-5-15(13)22-17)9-16(21)19-14-10-18-20(3)11-14/h4-5,8,10-11H,6-7,9H2,1-3H3,(H,19,21)

InChI Key

CQPPYRMIIBTBEL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NC3=CN(N=C3)C)C

Origin of Product

United States

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